molecular formula C12H14F3N3O B2757356 1-{4-[3-(Trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone CAS No. 260788-55-4

1-{4-[3-(Trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone

Cat. No.: B2757356
CAS No.: 260788-55-4
M. Wt: 273.259
InChI Key: QQHMRFLQCBYRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[3-(Trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. The compound is characterized by the presence of a trifluoromethyl group attached to a pyridyl ring, which is further connected to a piperazine moiety and an ethanone group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-{4-[3-(Trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone involves several steps. One common method includes the trifluoromethylation of 4-iodopyridine to obtain 4-(trifluoromethyl)pyridine . This intermediate is then reacted with piperazine under specific conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-{4-[3-(Trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridyl or piperazine rings are replaced by other groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-{4-[3-(Trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.

    Industry: Used in the production of specialized chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[3-(Trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The piperazine moiety can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes .

Comparison with Similar Compounds

1-{4-[3-(Trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone can be compared with other similar compounds such as:

    3-(Trifluoromethyl)pyrazole: Another trifluoromethyl-containing compound used in similar applications.

    4-(Trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c1-9(19)17-5-7-18(8-6-17)11-10(12(13,14)15)3-2-4-16-11/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHMRFLQCBYRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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